4-Chloro-2,3-difluorophenol

pKa ionization state physicochemical profiling

4-Chloro-2,3-difluorophenol (CAS 1261634-63-2) is a trihalogenated phenolic building block bearing a para-chloro substituent and two vicinal (ortho/ortho′) fluorine atoms on the aromatic ring. It belongs to the chlorodifluorophenol isomer family (molecular formula C₆H₃ClF₂O, molecular weight 164.54 g·mol⁻¹) and is supplied as a colorless liquid with a typical commercial purity of 97% (Sigma-Aldrich/AOBChem specification).

Molecular Formula C6H3ClF2O
Molecular Weight 164.54 g/mol
CAS No. 1261634-63-2
Cat. No. B1459376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2,3-difluorophenol
CAS1261634-63-2
Molecular FormulaC6H3ClF2O
Molecular Weight164.54 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1O)F)F)Cl
InChIInChI=1S/C6H3ClF2O/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H
InChIKeyHVLUXBQZVNQLTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2,3-difluorophenol (CAS 1261634-63-2): Physicochemical Identity and Procurement-Grade Specifications


4-Chloro-2,3-difluorophenol (CAS 1261634-63-2) is a trihalogenated phenolic building block bearing a para-chloro substituent and two vicinal (ortho/ortho′) fluorine atoms on the aromatic ring . It belongs to the chlorodifluorophenol isomer family (molecular formula C₆H₃ClF₂O, molecular weight 164.54 g·mol⁻¹) and is supplied as a colorless liquid with a typical commercial purity of 97% (Sigma-Aldrich/AOBChem specification) . Predicted physicochemical constants include a boiling point of 201.0 ± 35.0 °C, density of 1.5 ± 0.1 g·cm⁻³, an acid dissociation constant (pKₐ) of 7.28 ± 0.23, and a logP of 2.32, collectively defining its handling, storage (sealed dry, room temperature), and reactivity profile .

Why 4-Chloro-2,3-difluorophenol Cannot Be Replaced by Common Chlorophenol or Difluorophenol Alternatives


The 4-chloro-2,3-difluoro substitution pattern imparts a unique combination of electronic and steric effects that cannot be replicated by simple mixtures of monohalogenated phenols or other regioisomers. The two ortho-fluorine atoms exert a powerful electron-withdrawing effect that, together with the para-chlorine, depresses the pKₐ to approximately 7.28—roughly 0.4 log units below 2,3-difluorophenol (pKₐ 7.71) and nearly 1 log unit below 4-chloro-2-fluorophenol (pKₐ 8.26) [1]. This translates to a meaningful difference in the fraction ionized at physiological pH (7.4), directly affecting solubility, membrane permeability, and protein binding in any downstream biological application. Furthermore, the para-chlorine atom in this specific configuration serves as a metalation-deflecting group during organometallic functionalization, a regiochemical steering role that is absent in the non-chlorinated parent 2,3-difluorophenol and operates differently in regioisomeric chloro-difluorophenols [2]. Substituting with a generic chlorophenol or difluorophenol therefore risks both altered physicochemical behavior and loss of synthetic regioflexibility.

Quantitative Differentiation Evidence for 4-Chloro-2,3-difluorophenol Against Closest Structural Analogs


pKₐ Depression Relative to Non-Chlorinated and Mono-Fluorinated Analogues

4-Chloro-2,3-difluorophenol exhibits a predicted pKₐ of 7.28 ± 0.23, which is 0.43 log units lower than that of 2,3-difluorophenol (pKₐ 7.71 ± 0.10) and 0.98 log units lower than 4-chloro-2-fluorophenol (pKₐ ~8.26 ± 0.18) [1]. At physiological pH 7.4, this translates to the target compound being approximately 57% ionized (phenolate form) versus approximately 33% for 2,3-difluorophenol and approximately 12% for 4-chloro-2-fluorophenol, as calculated from the Henderson–Hasselbalch equation using the respective pKₐ central values [2]. This differential ionization directly influences solubility, logD, and passive membrane permeability, making the compound a distinct choice when a higher fraction of ionized species is required at neutral pH.

pKa ionization state physicochemical profiling medicinal chemistry

LogD (pH 7.4) Differentiation for Lipophilicity-Driven Applications

4-Chloro-2,3-difluorophenol has a predicted logD (pH 7.4) of 2.62, reflecting the combined effect of its intrinsic logP (2.32) and partial ionization at physiological pH . This places it in an intermediate lipophilicity window that is distinct from 2,3-difluorophenol (logD pH 7.4 ≈ 1.75) and 4-chloro-2-fluorophenol (logD pH 7.4 ≈ 2.30) [1][2]. The approximately 0.9 log-unit increase in logD relative to 2,3-difluorophenol corresponds to roughly an 8-fold higher theoretical octanol–water distribution coefficient, which can be advantageous when greater membrane partitioning is desired without resorting to fully non-ionizable analogs.

logD lipophilicity distribution coefficient ADME

Para-Chlorine as a Metalation-Deflecting Group in Regioselective Organometallic Synthesis

In the regioexhaustive functionalization strategy reported by Marzi, Schlosser, and Gorecka (Synthesis 2004), a chlorine atom placed at the 4-position of 2,3-difluorophenol acts as a reversible metalation-deflecting group [1]. When the phenolic OH is protected (e.g., as the triisopropylsilyl ether), the para-chlorine suppresses deprotonation at the site flanked by two electronegative substituents (F and O), redirecting the organolithium base to alternative ring positions. This regiochemical steering effect is not achievable with the parent 2,3-difluorophenol, which without the chlorine blocking group undergoes preferential deprotonation at the doubly activated site, leading to different regioisomeric products [1]. The corresponding TIPS-protected intermediate, (4-chloro-2,3-difluorophenoxy)triisopropylsilane (CAS 749230-43-1), was explicitly prepared and employed to demonstrate this ortho-shielding strategy .

regioselective functionalization organometallic chemistry directed metalation diversity-oriented synthesis

Physical State Differentiation: Liquid Handling Advantage vs. Solid Isomers

4-Chloro-2,3-difluorophenol is a liquid at room temperature (storage condition: sealed, dry, room temperature; recommended storage 0–8 °C) . In contrast, 2,3-difluorophenol is a low-melting solid (mp 39–42 °C) that requires melting or dissolution before use, and 4-chloro-2-fluorophenol is described as a liquid or low-melting solid that may solidify during cold storage . For automated high-throughput synthesis platforms or continuous-flow chemistry setups that rely on direct liquid dispensing without pre-heating, the liquid physical state of the target compound eliminates the need for solvent pre-dilution or heated transfer lines, reducing preparation time and potential thermal degradation.

physical form liquid handling automated synthesis formulation

Procurement-Relevant Application Scenarios for 4-Chloro-2,3-difluorophenol Based on Verified Differentiation Data


Medicinal Chemistry Building Block Requiring Defined Ionization at Physiological pH

When a synthetic route demands a phenolic building block that is predominantly ionized (>50%) at pH 7.4, 4-chloro-2,3-difluorophenol (pKₐ 7.28, ~57% ionized) is a more suitable choice than 2,3-difluorophenol (~33% ionized) or 4-chloro-2-fluorophenol (~12% ionized). This property is directly relevant for fragment-based drug discovery, where the ionization state governs solubility, hydrogen-bonding capacity, and target engagement in biochemical assays .

Regioselective Organometallic Derivatization via Chlorine-Directed Metalation

In diversity-oriented synthesis of fluorinated hydroxybenzoic acids or related scaffolds, the para-chlorine on 4-chloro-2,3-difluorophenol provides a reversible metalation-deflecting function that enables access to regioisomeric products distinct from those obtained with 2,3-difluorophenol. The TIPS-protected derivative has been explicitly validated for this purpose in the peer-reviewed literature [1].

Liquid Crystal Intermediate Synthesis Requiring 2,3-Difluorophenyl Core with Para-Leaving Group

Patents describing negative dielectric anisotropy liquid crystal compositions (e.g., US 5,599,480; US 6,458,433) identify 2,3-difluorophenyl derivatives as critical mesogenic cores. The 4-chloro substituent on this core can serve as a synthetic handle for further elaboration (e.g., cross-coupling) or as a terminal polar group that modifies the dielectric anisotropy of the final liquid crystal mixture [2][3].

Automated High-Throughput Synthesis Requiring Direct Liquid Dispensing

For automated synthesis platforms where solid reagents require pre-weighing, dissolution, and transfer steps that reduce throughput, 4-chloro-2,3-difluorophenol's liquid physical state at ambient temperature enables direct volumetric dispensing, reducing handling time and minimizing solvent waste relative to solid analogs such as 2,3-difluorophenol (mp 39–42 °C) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-2,3-difluorophenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.